![molecular formula C10H11BN2O2 B11758549 [4-(3-Methylpyrazol-1-yl)phenyl]boronic acid](/img/structure/B11758549.png)
[4-(3-Methylpyrazol-1-yl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3-Metilpirazol-1-il)fenil]ácido bórico es un compuesto orgánico que pertenece a la clase de los ácidos bóricos. Estos compuestos se caracterizan por la presencia de un átomo de boro enlazado a un átomo de oxígeno y a un grupo hidroxilo. El compuesto destaca por sus aplicaciones en síntesis orgánica, particularmente en reacciones de acoplamiento cruzado de Suzuki-Miyaura, que se utilizan ampliamente en la formación de enlaces carbono-carbono.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [4-(3-Metilpirazol-1-il)fenil]ácido bórico suele implicar la reacción de 3-metilpirazol con ácido fenilborónico en condiciones específicas. Un método común es la reacción de acoplamiento de Suzuki-Miyaura, que implica el uso de un catalizador de paladio y una base como carbonato de potasio. La reacción suele llevarse a cabo en un disolvente orgánico como tolueno o etanol a temperaturas elevadas .
Métodos de producción industrial
A escala industrial, la producción de [4-(3-Metilpirazol-1-il)fenil]ácido bórico puede implicar rutas sintéticas similares pero optimizadas para cantidades mayores. Esto incluye el uso de reactores de flujo continuo para mantener condiciones de reacción consistentes y mejorar el rendimiento. El proceso de purificación suele implicar recristalización o cromatografía para asegurar la pureza del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
[4-(3-Metilpirazol-1-il)fenil]ácido bórico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo ácido bórico puede oxidarse para formar ésteres bóricos o boratos.
Reducción: El compuesto puede reducirse para formar alcoholes que contienen boro.
Sustitución: El grupo ácido bórico puede participar en reacciones de sustitución, particularmente en presencia de electrófilos.
Reactivos y condiciones comunes
Oxidación: Se utilizan comúnmente reactivos como peróxido de hidrógeno o perborato de sodio.
Reducción: Se emplean agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Se utilizan electrófilos como haluros de alquilo o cloruros de acilo en condiciones básicas.
Principales productos formados
Oxidación: Ésteres bóricos o boratos.
Reducción: Alcoholes que contienen boro.
Sustitución: Diversos derivados de ácido bórico sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, [4-(3-Metilpirazol-1-il)fenil]ácido bórico se utiliza ampliamente en reacciones de acoplamiento cruzado de Suzuki-Miyaura para formar enlaces carbono-carbono. Esto lo hace valioso en la síntesis de moléculas orgánicas complejas, incluyendo productos farmacéuticos y agroquímicos .
Biología
El compuesto se utiliza en el desarrollo de sensores fluorescentes para detectar moléculas biológicas. Su capacidad para formar complejos estables con dioles lo hace útil en aplicaciones bioanalíticas .
Medicina
En medicina, [4-(3-Metilpirazol-1-il)fenil]ácido bórico se está explorando por su potencial como agente terapéutico. Se investiga su papel en la inhibición de enzimas y vías específicas implicadas en enfermedades como el cáncer .
Industria
Industrialmente, el compuesto se utiliza en la producción de materiales avanzados, incluyendo polímeros y componentes electrónicos. Su capacidad para experimentar diversas reacciones químicas lo hace versátil para diferentes aplicaciones .
Mecanismo De Acción
El mecanismo de acción de [4-(3-Metilpirazol-1-il)fenil]ácido bórico implica su interacción con los objetivos moleculares a través de su grupo ácido bórico. Este grupo puede formar enlaces covalentes reversibles con dioles y otros nucleófilos, lo que lo hace eficaz para inhibir las enzimas que contienen estos grupos funcionales. La capacidad del compuesto para participar en reacciones de acoplamiento cruzado también le permite modificar las estructuras moleculares, influyendo así en las vías biológicas .
Comparación Con Compuestos Similares
Compuestos similares
Ácido fenilborónico: Similar en estructura pero carece del anillo de pirazol.
Ácido 3-metilpirazol-4-borónico: Similar pero con diferentes patrones de sustitución en el anillo de pirazol.
Singularidad
[4-(3-Metilpirazol-1-il)fenil]ácido bórico es único debido a la presencia tanto de un anillo de pirazol como de un grupo ácido bórico. Esta combinación le permite participar en una gama más amplia de reacciones químicas y lo hace más versátil en comparación con compuestos similares .
Propiedades
Fórmula molecular |
C10H11BN2O2 |
|---|---|
Peso molecular |
202.02 g/mol |
Nombre IUPAC |
[4-(3-methylpyrazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H11BN2O2/c1-8-6-7-13(12-8)10-4-2-9(3-5-10)11(14)15/h2-7,14-15H,1H3 |
Clave InChI |
FLFQNUUSPJLLCM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)N2C=CC(=N2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


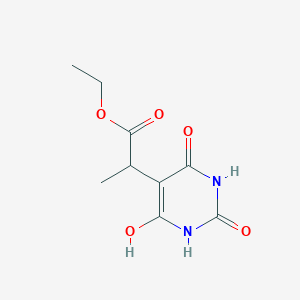
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758467.png)
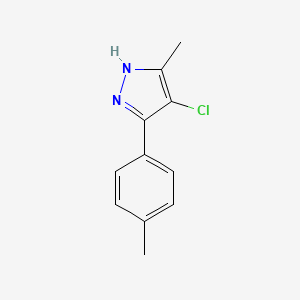
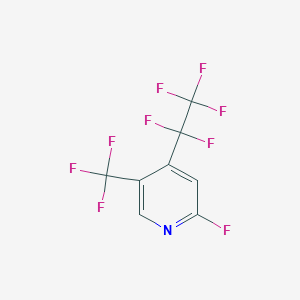
![3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride](/img/structure/B11758476.png)

![(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B11758501.png)
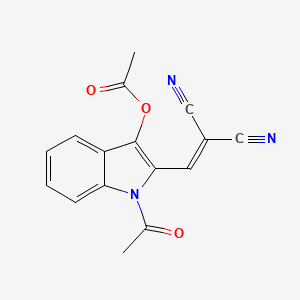
![Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate](/img/structure/B11758505.png)

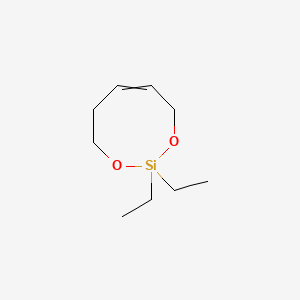
![3-Methyl-2-phenylbenzo[f]quinoxaline](/img/structure/B11758538.png)
![6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B11758539.png)

